4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile
Overview
Description
4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile is a useful research compound. Its molecular formula is C16H6F6N2O and its molecular weight is 356.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.03843179 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile and its derivatives show promise in photodynamic therapy (PDT) for cancer treatment. The photophysical and photochemical properties of zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups were studied, showing that these compounds could act as photosensitizers due to efficient singlet oxygen generation, essential for PDT (Ahmetali et al., 2019). Additionally, various synthesized phthalocyanines exhibited significant biofilm inhibition activity and are considered promising for photodynamic antimicrobial therapies in treating infectious diseases (Farajzadeh et al., 2021).
Synthetic Chemistry and Material Science
The compound's variants have been utilized in synthetic chemistry and material science, contributing to novel synthetic pathways and applications. One such compound, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, was synthesized and confirmed through various characterization techniques, indicating its potential in diverse chemical applications (Hasan & Shalaby, 2016). Furthermore, novel peripherally tetra-substituted phthalocyanine compounds have been synthesized, characterized, and studied for their photophysical properties, shedding light on their potential in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F6N2O/c17-15(18,19)11-4-12(16(20,21)22)6-14(5-11)25-13-2-1-9(7-23)10(3-13)8-24/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLYLUDPYFGKEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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